molecular formula C17H24N4O4 B2554377 N,N-diethyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 941946-62-9

N,N-diethyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B2554377
M. Wt: 348.403
InChI Key: IXBFPEUPVCOVQM-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Biological Activities

Synthesis Approaches

A notable area of research involves the development of novel synthetic pathways to create compounds related to N,N-diethyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide. These methods aim to produce compounds with potential anticancer, antimicrobial, and enzyme inhibition properties. For instance, Su et al. (1986) described a novel pyrimidine to pyrido[2,3-d]pyrimidine ring transformation reaction, yielding compounds with significant anticancer activity (Su et al., 1986).

Anticancer Activity

The synthesis and evaluation of compounds for anticancer activity have been a significant focus. Al-Sanea et al. (2020) tested various 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives against 60 cancer cell lines, identifying compounds with appreciable cancer cell growth inhibition (Al-Sanea et al., 2020).

Antimicrobial Activity

Research on the antimicrobial properties of pyrido[2,3-d]pyrimidin derivatives has also been conducted. Hossan et al. (2012) synthesized a series of pyrimidinones and oxazinones with good antibacterial and antifungal activities (Hossan et al., 2012).

Enzyme Inhibition

The design and synthesis of enzyme inhibitors based on pyrimidine derivatives have been explored. Gangjee et al. (2009) developed compounds as dual thymidylate synthase and dihydrofolate reductase inhibitors, showcasing their potential as antitumor agents (Gangjee et al., 2009).

Safety And Hazards

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Future Directions

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I hope this general outline is helpful, and I apologize for not being able to provide more specific information on the compound you asked about. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

N,N-diethyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O4/c1-6-11-9-18-15-13(14(11)25-5)16(23)21(17(24)19(15)4)10-12(22)20(7-2)8-3/h9H,6-8,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBFPEUPVCOVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)N(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

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